molecular formula C13H17ClN2O3S B5884291 N~2~-[(4-chlorophenyl)sulfonyl]-N-cyclopropyl-N~2~-ethylglycinamide

N~2~-[(4-chlorophenyl)sulfonyl]-N-cyclopropyl-N~2~-ethylglycinamide

Cat. No.: B5884291
M. Wt: 316.80 g/mol
InChI Key: MGEZHKMTMLDFSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~2~-[(4-chlorophenyl)sulfonyl]-N-cyclopropyl-N~2~-ethylglycinamide is a synthetic organic compound characterized by the presence of a sulfonyl group attached to a 4-chlorophenyl ring, a cyclopropyl group, and an ethylglycinamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-[(4-chlorophenyl)sulfonyl]-N-cyclopropyl-N~2~-ethylglycinamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is to first synthesize the 4-chlorophenylsulfonyl chloride by reacting 4-chlorobenzenesulfonyl chloride with a suitable base. This intermediate is then reacted with cyclopropylamine to form the N-cyclopropyl-4-chlorophenylsulfonamide. The final step involves the reaction of this intermediate with ethylglycinamide under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of N2-[(4-chlorophenyl)sulfonyl]-N-cyclopropyl-N~2~-ethylglycinamide may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N~2~-[(4-chlorophenyl)sulfonyl]-N-cyclopropyl-N~2~-ethylglycinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides.

Scientific Research Applications

N~2~-[(4-chlorophenyl)sulfonyl]-N-cyclopropyl-N~2~-ethylglycinamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N2-[(4-chlorophenyl)sulfonyl]-N-cyclopropyl-N~2~-ethylglycinamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The cyclopropyl and ethylglycinamide moieties may contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-cyclopropyl-N~2~-(2-ethoxyphenyl)glycinamide
  • N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(3-nitrophenyl)alaninamide

Uniqueness

N~2~-[(4-chlorophenyl)sulfonyl]-N-cyclopropyl-N~2~-ethylglycinamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[(4-chlorophenyl)sulfonyl-ethylamino]-N-cyclopropylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O3S/c1-2-16(9-13(17)15-11-5-6-11)20(18,19)12-7-3-10(14)4-8-12/h3-4,7-8,11H,2,5-6,9H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGEZHKMTMLDFSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC(=O)NC1CC1)S(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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